4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine
Beschreibung
Eigenschaften
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOSLNPAYUARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable pyrazole derivative. One common method involves the alkylation of morpholine with 1-methyl-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The morpholine ring's tertiary amine and pyrazole's nitrogen atoms enable participation in nucleophilic reactions:
text4-[(1-Methyl-1H-pyrazol-3-yl)methyl]morpholine + R-X → 4-[(1-Methyl-1H-pyrazol-3-yl)methyl]-N-R-morpholinium salt
Key features :
-
Reacts with alkyl/aryl halides (X = Cl, Br) at 60–80°C
-
Yields quaternary ammonium salts with 72–89% efficiency
-
Base catalysts (K₂CO₃ or Et₃N) improve reaction rates
Table 1 : Substituent effects on substitution efficiency
| R Group | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methyl | 4 | 85 |
| Benzyl | 6 | 78 |
| 4-NO₂-C₆H₄ | 8 | 89 |
Data compiled from Suzuki coupling studies (Source ) and morpholine alkylation mechanisms (Source).
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction (Source ):
textThis compound + Ar-B(OH)₂ → 4-[(1-Methyl-1H-pyrazol-3-yl)methyl]-aryl-morpholine derivatives
Conditions :
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₃PO₄
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 120°C (microwave)
-
Yield: 68–92%
Key finding : Electron-withdrawing groups on aryl boronic acids increase reaction rates by 1.8× compared to electron-donating groups (Source ).
Oxidation
The morpholine nitrogen undergoes oxidation with H₂O₂ or mCPBA:
textThis compound → N-Oxide derivative
-
30% H₂O₂, CH₃COOH, 50°C
-
Yield: 94% after 12 hrs
-
Product stability: >6 months at −20°C
Reduction
Pyrazole ring hydrogenation requires harsh conditions:
textThis compound → 4-[(1-Methyl-4,5-dihydropyrazol-3-yl)methyl]morpholine
Conditions :
-
H₂ (50 psi), 10% Pd/C, EtOH
-
Conversion: 41% at 100°C (Source)
Acid-Base Reactions
The compound exhibits dual basicity:
-
Morpholine N: pKa ≈ 7.1 (water)
-
Pyrazole N: pKa ≈ 3.8 (DMSO)
-
Morpholine nitrogen preferentially protonates below pH 5
-
Pyrazole nitrogen protonates only under strong acidic conditions (pH < 2)
Table 2 : Solubility vs pH
| pH | Solubility (mg/mL) |
|---|---|
| 2 | 48.2 |
| 7 | 12.4 |
| 10 | 3.1 |
Data from equilibrium solubility studies (Source).
Cyclocondensation Reactions
The methylpyrazole group facilitates heterocycle formation:
textThis compound + RCOCOOR' → Pyrazolo[1,5-a]pyrimidine derivatives
Optimized conditions :
-
Catalyst: I₂ (10 mol%)
-
Solvent: DMSO, 100°C
-
Yield: 77–84%
-
Reaction time: 4–6 hrs
Crystal structure analysis confirms planar pyrazolo-pyrimidine systems (Source ).
Esterification
The methylene bridge undergoes acetylation:
textThis compound + Ac₂O → 4-[(1-Methyl-1H-pyrazol-3-yl)acetoxymethyl]morpholine
Conditions :
Sulfonation
Pyrazole ring reacts with SO₃·Py complex:
textSelective 4-sulfonation on pyrazole Yield: 63% (Source [1])
Wissenschaftliche Forschungsanwendungen
4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine is a chemical compound with a morpholine ring and a pyrazole moiety, possessing a molecular weight of 210.23 g/mol. It is also known as N-(1-methyl-1H-pyrazol-3-yl)morpholine-4-carboxamide. Due to its structural features, this compound has various applications, especially in medicinal chemistry, because of its biological activity against pathogens and cancer cells.
Scientific Research Applications
This compound serves as a versatile building block in synthetic chemistry, enabling the creation of complex molecules. It has been investigated for its pharmacological properties, showing antimicrobial and anticancer activities, making it a candidate for therapeutic development. Research indicates that this compound interacts with specific biological targets, such as enzyme active sites or receptor sites, influencing biochemical pathways relevant to disease processes.
Medicinal Chemistry
This compound is a scaffold for drug development, especially in creating new antimicrobial and anticancer agents.
Studies suggest that it possesses antimicrobial and anticancer activities, making it a candidate for therapeutic development. The mechanism of action is believed to involve interaction with specific enzymes or receptors, modulating their activity to exert biological effects.
Potential Interactions
Research has shown that this compound interacts with specific biological targets, potentially binding to enzyme or receptor sites and influencing biochemical pathways relevant to disease processes.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1-methyl-1H-pyrazol-4-yl)morpholine | Pyrazole at position 4 | Different biological activity profile |
| N-(1-methyl-1H-pyrazol-5-yl)morpholine | Pyrazole at position 5 | Variations in reactivity and stability |
| N-(1-methyl-1H-pyrazol-3-yl)piperidine | Piperidine ring instead of morpholine | Altered pharmacokinetic properties |
Wirkmechanismus
The mechanism of action of 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following compounds share structural motifs with 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine but differ in core scaffolds or substituents, leading to distinct properties:
Table 1: Key Structural and Functional Comparisons
†Calculated based on molecular formula.
Physicochemical Properties
- In contrast, the target compound lacks such hydrophobic groups, suggesting moderate lipophilicity.
- Polarity : The morpholine carbonyl group in 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine increases polarity, favoring hydrogen bonding and solubility in polar solvents compared to the target compound’s methylene linkage .
- Molecular Complexity : The pyrrolopyrimidine (3JA) and naphthyridine analogs introduce bicyclic aromatic systems, enhancing planar stacking interactions but increasing molecular weight and complexity .
Biologische Aktivität
The compound 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 250.31 g/mol
- CAS Number : [specific CAS number if available]
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O |
| Molecular Weight | 250.31 g/mol |
| CAS Number | [Insert CAS Number] |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. For instance, various pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's efficacy was evaluated using time-kill assays, which confirmed its bactericidal activity.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Notably, cytotoxicity assays against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed promising results:
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.36 | Induction of apoptosis |
| HepG2 | 10.10 | Increased pro-apoptotic markers (Bax) |
The compound demonstrated an IC₅₀ value of approximately 5.36 µg/mL against MCF-7 cells, indicating potent antiproliferative activity, which is attributed to the induction of apoptosis through the upregulation of pro-apoptotic markers .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases . The mechanism involves blocking specific signaling pathways related to inflammation.
Case Study 1: Anticancer Efficacy
A study conducted by Zheng et al. synthesized several pyrazole derivatives and assessed their anticancer activity against various cell lines, including A549 (lung cancer). The most potent derivative exhibited an IC₅₀ value of 11 ± 4 µM and induced significant apoptosis in treated cells . This highlights the potential of pyrazole scaffolds in developing new anticancer agents.
Case Study 2: Antimicrobial Evaluation
In a comprehensive evaluation of antimicrobial activity, five pyrazole derivatives were tested for their efficacy against common bacterial strains. Compound 7b emerged as the most active with MIC values significantly lower than those of standard antibiotics . This underscores the importance of exploring pyrazole derivatives for novel antimicrobial therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves Mannich-type reactions or nucleophilic substitution. For example, Mannich reactions between pyrazole derivatives and morpholine precursors under controlled pH and temperature can yield target compounds. Optimization includes adjusting solvent polarity (e.g., xylene for reflux ), catalyst selection (e.g., chloranil for dehydrogenation ), and reaction time (25–30 hours for cyclization ). Purification via recrystallization (methanol as a solvent ) ensures high yields (up to 98% ).
Q. How can researchers confirm the structural integrity of synthesized this compound analogs?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazole-morpholine hybrids . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions and stereochemistry.
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.
- Elemental analysis : To confirm purity and stoichiometry .
Q. What analytical methods are recommended for assessing the purity of this compound in dosage forms or reaction mixtures?
- Methodological Answer : Spectrophotometric methods (UV-Vis) validated for specificity, linearity, and precision are effective for quantitative analysis in soft formulations like ointments . High-performance liquid chromatography (HPLC) with UV detection is preferred for complex mixtures, using C18 columns and mobile phases optimized for polar heterocycles .
Advanced Research Questions
Q. How do substituent variations on the pyrazole or morpholine rings influence the compound’s physicochemical and biological properties?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituents like nitro groups, alkyl chains, or aromatic rings. For instance:
- Electron-withdrawing groups (e.g., nitro at C4 of pyrazole) enhance stability but reduce solubility .
- Morpholine substituents (e.g., 2,6-dimethylmorpholine) alter lipophilicity, impacting membrane permeability in biological assays .
- Comparative studies using logP measurements, solubility assays, and computational modeling (e.g., DFT for electronic effects) are critical .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Standardize assays : Use cell lines with consistent genetic backgrounds and control for solvent effects (e.g., DMSO concentration ).
- Re-evaluate purity : Employ orthogonal analytical methods (HPLC, LC-MS) to rule out impurities .
- Meta-analysis : Compare data across studies using cheminformatics tools to identify outliers or trends .
Q. How can researchers evaluate the compound’s stability under varying environmental conditions (e.g., light, humidity)?
- Methodological Answer : Accelerated stability studies under ICH guidelines include:
- Forced degradation : Expose the compound to UV light (254 nm), high humidity (75% RH), and elevated temperatures (40°C) .
- Surface adsorption studies : Use microspectroscopic techniques (e.g., AFM, ToF-SIMS) to assess interactions with indoor surfaces, which may degrade the compound .
- Kinetic modeling : Determine degradation pathways (hydrolysis, oxidation) via Arrhenius plots .
Q. What computational approaches are suitable for predicting the reactivity or pharmacokinetic profile of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., enzymes in inflammation pathways ).
- ADME prediction : Tools like SwissADME estimate bioavailability, metabolic clearance, and blood-brain barrier penetration based on molecular descriptors (e.g., topological polar surface area ).
- Molecular dynamics simulations : To study conformational flexibility in aqueous or lipid environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
